5-Fluoro-2-(thiophen-2-YL)benzoic acid
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Overview
Description
5-Fluoro-2-(thiophen-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a thiophene ring This compound is of interest due to its unique structural features, which combine the properties of both fluorinated aromatic compounds and thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(thiophen-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a fluorinated benzoic acid derivative in the presence of a palladium catalyst. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .
Another approach involves the direct fluorination of 2-(thiophen-2-yl)benzoic acid using a fluorinating agent such as Selectfluor. This method provides a straightforward route to introduce the fluorine atom into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acids.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling Reactions: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
5-Fluoro-2-(thiophen-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(thiophen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(thiophen-2-yl)benzoic acid: Similar structure but with different substitution pattern.
5-Bromo-2-(thiophen-2-yl)benzoic acid: Bromine atom instead of fluorine.
5-Chloro-2-(thiophen-2-yl)benzoic acid: Chlorine atom instead of fluorine.
Uniqueness
5-Fluoro-2-(thiophen-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a thiophene ring, which impart distinct electronic and steric properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the thiophene ring contributes to its aromaticity and potential for electronic interactions .
Properties
IUPAC Name |
5-fluoro-2-thiophen-2-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-7-3-4-8(9(6-7)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKBTBDFWGMWKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588078 |
Source
|
Record name | 5-Fluoro-2-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926237-42-5 |
Source
|
Record name | 5-Fluoro-2-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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